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8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B11787956
M. Wt: 193.63 g/mol
InChI Key: UFXVPYJKFJSFNF-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 1443289-01-7) is a high-purity chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol. This compound features a pyridopyrazine core, a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery research . The reactive 8-chloro substituent makes it a valuable and versatile synthetic intermediate for further functionalization, particularly through nucleophilic aromatic substitution, enabling the exploration of diverse structure-activity relationships (SAR) . This pyridopyrazine scaffold is of high interest in the development of novel therapeutic agents. Research indicates that pyridopyrazine derivatives have demonstrated a wide range of biological activities, including serving as potent inhibitors of protein kinases such as the proto-oncogene B-Raf (B-raf), a key target in oncology . Furthermore, the core structure is relevant in antibacterial research, with some pyridopyrazine analogs showing moderate to good inhibitory activity against molecular targets like FtsZ in Mycobacterium tuberculosis , highlighting its utility in developing new anti-tubercular agents . Beyond these applications, the scientific literature cites pyridopyrazine derivatives with activities spanning antimalarial, antiviral, anti-inflammatory, and anxiolytic effects, underscoring the scaffold's broad utility in biomedical research . Applications & Research Value: • Kinase Inhibitor Development: A key building block for the synthesis of protein kinase inhibitors, with documented focus on B-Raf for oncology research . • Antibacterial Agents: Serves as a core structure in the design of compounds targeting bacterial cell division proteins like FtsZ for antitubercular applications . • Medicinal Chemistry SAR: The reactive chloro group allows for efficient parallel synthesis and rapid diversification to explore chemical space and optimize drug-like properties . • Broad Biological Screening: The pyridopyrazine core is a recognized pharmacophore, making this compound a starting point for projects in antiviral, anti-inflammatory, and CNS drug discovery . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B11787956 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-2,3-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H8ClN3/c1-5-6(2)13-9-8(12-5)7(10)3-4-11-9/h3-4H,1-2H3

InChI Key

UFXVPYJKFJSFNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2N=C1C)Cl

Origin of Product

United States

Synthetic Methodologies for 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine and Its Direct Precursors

Cyclocondensation Approaches to the Pyrido[2,3-b]pyrazine (B189457) Scaffold

The most prevalent and effective method for constructing the pyrido[2,3-b]pyrazine core is the cyclocondensation reaction between a substituted pyridine-2,3-diamine and an α-dicarbonyl compound. thieme-connect.de This foundational reaction forms the pyrazine (B50134) ring fused to the pyridine (B92270) ring. For the synthesis of 2,3-dimethyl derivatives, the specific dicarbonyl compound used is 2,3-butanedione (diacetyl). The reaction condenses the two amino groups of the diamine with the two carbonyl groups of the diketone to form the bicyclic aromatic scaffold. nih.gov

Various catalysts and reaction conditions have been developed to promote this condensation. For instance, silica-supported bismuth(III) chloride (BiCl3/SiO2) has been shown to be an effective and reusable catalyst for the condensation of 1,2-dicarbonyls with diamines at ambient temperature in methanol, yielding the corresponding pyrido[2,3-b]pyrazine compounds in good to excellent yields. researchgate.net Another approach involves a multicomponent synthesis where reactants are combined with a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol. nih.gov

Below is an interactive table detailing typical reactants in this cyclocondensation approach.

Pyridine PrecursorDicarbonyl CompoundResulting Scaffold
Pyridine-2,3-diamine2,3-Butanedione2,3-Dimethylpyrido[2,3-b]pyrazine
Pyridine-2,3-diamineGlyoxalPyrido[2,3-b]pyrazine
Pyridine-2,3-diaminePhenylglyoxal2-Phenylpyrido[2,3-b]pyrazine

Specific Synthesis of 6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine and Analogues

The synthesis of specific chlorinated analogues, such as 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine, relies on the principles of the cyclocondensation reaction outlined above, but starts with a chlorinated precursor. To obtain the 8-chloro derivative, the starting material would be 6-chloro-pyridine-2,3-diamine, which is then reacted with 2,3-butanedione. The position of the chlorine atom on the final product is determined by its position on the initial pyridine-2,3-diamine ring.

This strategic selection of precursors allows for the regioselective synthesis of various halogenated isomers. For example, using 4-chloro-pyridine-2,3-diamine would result in the formation of 6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine. This modular approach is fundamental to creating a library of specifically substituted pyrido[2,3-b]pyrazine compounds for further study.

Chlorinated PrecursorDicarbonyl CompoundResulting Product
6-Chloro-pyridine-2,3-diamine2,3-ButanedioneThis compound
5-Chloro-pyridine-2,3-diamine2,3-Butanedione7-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine
4-Chloro-pyridine-2,3-diamine2,3-Butanedione6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine

Strategic Introduction of Halogen Functionality to the Pyrido[2,3-b]pyrazine Core

An alternative to using chlorinated precursors is the direct halogenation of a pre-formed pyrido[2,3-b]pyrazine core. This method involves an electrophilic aromatic substitution reaction. However, the pyrido[2,3-b]pyrazine system is electron-deficient due to the presence of four nitrogen atoms, making it less susceptible to standard electrophilic substitution than benzene. Consequently, these reactions often require more forcing conditions or specialized reagents to proceed effectively.

While specific literature on the direct chlorination of 2,3-dimethylpyrido[2,3-b]pyrazine is scarce, general principles of pyridine chemistry suggest that halogenation would occur on the pyridine ring, as it is generally more reactive towards electrophiles than the pyrazine ring. The precise position of substitution would be directed by the existing substituents and the electronic properties of the heterocyclic system.

Reaction Condition Optimization for High-Yield Synthesis of Chlorinated Pyrido[2,3-b]pyrazine Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of chlorinated pyrido[2,3-b]pyrazine derivatives. Research has explored various factors, including the choice of solvent, catalyst, temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful technique for producing pyrido[2,3-b]pyrazines. nih.gov This method, often performed without solvents or catalysts, can lead to good yields and significantly shorter reaction times compared to conventional heating. nih.gov

In catalyst development, studies have shown that using 20 mol% of p-TSA in ethanol at reflux for several hours can produce yields as high as 89%. nih.gov The optimization process for this reaction involved screening various solvents of different polarities, including water, ethanol, DCM, THF, CH3CN, and DMF, to identify the most effective medium. nih.gov Furthermore, the use of silica-supported bismuth(III) chloride has been noted for its high efficiency at ambient temperatures, offering an environmentally benign and reusable catalytic option. researchgate.net

The table below summarizes findings from various optimization studies.

MethodCatalystSolventConditionsYieldReference
Conventional Heatingp-TSA (20 mol%)EthanolReflux, 9 hours89% nih.gov
Microwave IrradiationNoneSolvent-freeMicrowaveGood yields nih.gov
Catalytic CondensationBiCl3/SiO2MethanolAmbient TemperatureGood to Excellent researchgate.net

Chemical Reactivity and Transformation Studies of 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine

Nucleophilic Aromatic Substitution Reactions at the Chloro-Substituted Position

The chlorine atom at the C-8 position of the pyrido[2,3-b]pyrazine (B189457) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the fused pyrazine (B50134) and pyridine (B92270) rings, which activates the C-Cl bond towards nucleophilic attack. A variety of nitrogen, oxygen, and sulfur-based nucleophiles can displace the chloride ion, providing a versatile method for the introduction of diverse functional groups at this position.

Research on related 8-halopyrido[2,3-b]pyrazines has demonstrated successful substitution with various amines and hydrazine, leading to the corresponding 8-amino and 8-hydrazino derivatives. mdpi.com While specific studies on 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine are limited, the reactivity is expected to be analogous. For instance, the reaction with primary and secondary amines, such as benzylamine and morpholine, would likely proceed under thermal conditions or with the aid of a base to yield the corresponding 8-amino-2,3-dimethylpyrido[2,3-b]pyrazine derivatives. Similarly, reactions with alkoxides, like sodium methoxide, would be expected to yield the 8-methoxy derivative.

Nucleophile Reagent Product Reference
Benzylamine Benzylamine 8-(Benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com
Hydrazine Hydrazine 8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com
Pyrrolidine Pyrrolidine 8-(Pyrrolidin-1-yl)-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com
Phenol Phenol, K2CO3 8-Phenoxy-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com

This table presents data for the analogous compound 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine, as specific data for this compound was not available in the searched literature.

Reactivity of the Pyrido[2,3-b]pyrazine Ring Nitrogens Towards Coordination and Alkylation

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system possess lone pairs of electrons and can thus act as Lewis bases, participating in coordination with metal centers and undergoing alkylation reactions. The specific nitrogen atom that engages in these reactions is influenced by steric and electronic factors.

Coordination: The pyrido[2,3-b]pyrazine scaffold can act as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the pyridine and pyrazine rings. For instance, various pyrido[2,3-b]pyrazine-derived ligands have been shown to form stable complexes with rhenium(I). researchgate.net These complexes often exhibit interesting photophysical properties. While specific studies on the coordination of this compound are not extensively documented, it is anticipated to form coordination compounds with various transition metals.

Alkylation: The nitrogen atoms of the pyrido[2,3-b]pyrazine ring can also be targeted by electrophiles in alkylation reactions. This can lead to the formation of quaternary pyridinium or pyrazinium salts. The regioselectivity of alkylation would depend on the relative nucleophilicity of the nitrogen atoms and the steric hindrance posed by the adjacent methyl groups and the chloro-substituent. Studies on related N-heterocycles suggest that such alkylations can significantly modify the electronic properties and biological activity of the molecule.

Functionalization of Peripheral Alkyl Substituents (e.g., Methyl Groups at C-2 and C-3)

The methyl groups at the C-2 and C-3 positions of the pyrazine ring offer additional sites for chemical modification. These transformations can include oxidation, halogenation, and condensation reactions, allowing for the introduction of a wide range of functionalities.

Oxidation: The methyl groups can potentially be oxidized to aldehydes or carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2). Such transformations would provide valuable intermediates for further synthetic elaborations.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could be employed to introduce a halogen atom onto the methyl groups, forming halomethyl derivatives. These reactive intermediates can then be subjected to nucleophilic substitution reactions to introduce various other groups.

Condensation: If the methyl groups can be oxidized to the corresponding aldehydes, they can then participate in condensation reactions with active methylene compounds or other nucleophiles to construct more complex side chains.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The chloro-substituent at the 8-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl compounds. nih.gov The Suzuki-Miyaura coupling of this compound with various arylboronic acids would be expected to proceed efficiently to yield the corresponding 8-aryl-2,3-dimethylpyrido[2,3-b]pyrazines.

Heck Coupling: The Heck reaction facilitates the coupling of the chloro-derivative with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would lead to the formation of 8-alkenyl-2,3-dimethylpyrido[2,3-b]pyrazines, providing a route to extend the conjugation of the heterocyclic system.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The Sonogashira reaction of this compound would yield 8-alkynyl-2,3-dimethylpyrido[2,3-b]pyrazines, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-derivative with primary or secondary amines in the presence of a palladium catalyst and a strong base. wikipedia.org This method provides a direct route to a wide range of 8-amino-2,3-dimethylpyrido[2,3-b]pyrazine derivatives. researchgate.net

Reaction Type Coupling Partner Catalyst/Ligand Base Product Reference
Suzuki-Miyaura 2-Thienylboronic acid Pd(PPh3)4 Na2CO3 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine mdpi.com
Buchwald-Hartwig Aniline Pd2(dba)3 / Xantphos Cs2CO3 N-Aryl-7-amino-2,3-diphenylpyrido[2,3-b]pyrazine nih.gov

This table presents data for analogous pyrido[2,3-b]pyrazine systems, as specific data for this compound was not available in the searched literature.

Investigations into Ring Contraction and Rearrangement Pathways

The pyrido[2,3-b]pyrazine ring system can potentially undergo ring contraction or rearrangement reactions under specific conditions, leading to the formation of other heterocyclic structures. These transformations are often driven by factors such as ring strain, electronic effects, or the influence of external reagents or energy sources.

Ring Contraction: While not extensively studied for this specific system, related nitrogen-containing heterocyclic compounds have been shown to undergo ring contraction. For instance, such transformations could potentially lead to the formation of pyrrolo[2,3-b]pyridine or imidazo[4,5-b]pyridine derivatives. These reactions might be initiated by nucleophilic attack followed by ring opening and subsequent recyclization.

Rearrangement: Molecular rearrangements could be induced by thermal or photochemical means. For example, photochemical irradiation of N-oxides of related aza-aromatic systems is known to lead to rearranged products. While this compound is not an N-oxide, its derivatives could potentially be converted to N-oxides and then subjected to photochemical rearrangement. Acid-catalyzed rearrangements are also a possibility, potentially leading to the migration of substituents or alteration of the heterocyclic core.

Computational Chemistry and Theoretical Investigations of 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, including pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.orgresearchgate.net Calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation (ground state). mdpi.com A vibrational frequency analysis is then typically performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com The resulting optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule. This foundational data is crucial for all subsequent theoretical predictions of the molecule's properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the potential for significant intramolecular charge transfer (ICT). researchgate.netresearchgate.net For pyrido[2,3-b]pyrazine derivatives, the distribution of the HOMO and LUMO orbitals reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in related structures, the HOMO is often distributed across the entire molecule, while the LUMO may be concentrated on the pyrazine (B50134) or pyridine (B92270) rings. mdpi.comresearchgate.net

Table 1: Example Frontier Molecular Orbital Energies and Energy Gap for Related Pyrido[2,3-b]pyrazine Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)
Derivative 1-6.15-2.553.60
Derivative 2-6.01-2.483.53
Derivative 3-5.99-2.543.45

Note: Data presented is illustrative for related pyrido[2,3-b]pyrazine compounds to demonstrate typical values obtained from DFT calculations. rsc.orgnih.gov

Prediction of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated using the following relationships:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. rsc.org The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net Computational studies on related pyrido[2,3-b]pyrazine systems show that substituents can significantly modulate these parameters; for example, a compound with a lower energy gap exhibits smaller hardness and greater softness. rsc.orgnih.gov

Table 2: Calculated Global Reactivity Descriptors for a Pyrido[2,3-b]pyrazine Derivative

ParameterValue
Chemical Hardness (η) (eV)1.722
Chemical Softness (S) (eV⁻¹)0.290
Electronegativity (χ) (eV)4.267
Electrophilicity Index (ω) (eV)5.289

Note: The values are based on a representative pyrido[2,3-b]pyrazine derivative with an Egap of 3.444 eV. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. chemrxiv.org By calculating the transition energies and oscillator strengths for excitations from the ground state (S0) to various excited states (S1, S2, etc.), TD-DFT can predict the absorption wavelengths (λmax). chemrxiv.org

Studies on the parent pyrido[2,3-b]pyrazine core reveal that the lowest energy excited state (S1) is often a "dark" state of nπ* character, meaning its transition from the ground state is forbidden or has very low probability. chemrxiv.org The more intense absorption bands observed in the experimental spectrum typically correspond to transitions to higher energy states, such as S2, which often have ππ* character. chemrxiv.org The solvent environment can also be modeled in these calculations, often showing a solvatochromic shift (a change in absorption wavelength with solvent polarity).

Table 3: Example TD-DFT Data for Electronic Transitions in a Pyrido[2,3-b]pyrazine System

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Character
S₀ → S₁~370<0.01
S₀ → S₂~280>0.1ππ

Note: Data is illustrative based on the photophysics of the core pyrido[2,3-b]pyrazine structure. chemrxiv.org

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with large differences in ground- and excited-state dipole moments and high polarizability often exhibit significant Nonlinear Optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. DFT calculations are widely used to predict the NLO response of molecules.

The key NLO parameters calculated are the dipole moment (μ), the average polarizability (<α>), and the first (β) and second (<γ>) hyperpolarizabilities. rsc.orgnih.gov A large value for the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. For pyrido[2,3-b]pyrazine derivatives, it has been shown that a smaller HOMO-LUMO gap often correlates with a larger NLO response. rsc.orgnih.gov The presence of electron-donating and electron-withdrawing groups across the π-conjugated system can enhance intramolecular charge transfer and significantly increase the hyperpolarizability values. rsc.orgnih.gov

Table 4: Calculated NLO Properties for a Representative Pyrido[2,3-b]pyrazine Derivative

NLO ParameterCalculated Value (esu)
Dipole Moment (μ)5.50 x 10⁻¹⁸
Average Polarizability (<α>)3.90 x 10⁻²³
First Hyperpolarizability (βtot)15.6 x 10⁻³⁰
Second Hyperpolarizability (<γ>)6.63 x 10⁻³⁵

Note: Values are based on a highly responsive pyrido[2,3-b]pyrazine derivative reported in the literature. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 5: Example NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C2)π(N1-C3)20.5
LP(N1)π(C2-C3)25.1

Note: Data is a hypothetical representation of typical intramolecular interactions within a heterocyclic aromatic system like pyrido[2,3-b]pyrazine. nih.gov

Computational Studies on Reaction Mechanisms and Transition States in Derivatization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the derivatization of heterocyclic scaffolds. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS).

The activation energy (potential barrier) of a reaction step is determined by the energy difference between the reactants and the transition state. nih.gov A lower activation barrier corresponds to a faster reaction rate. For a proposed derivatization of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine, such as a nucleophilic aromatic substitution at the chloro-position, computational studies could:

Model the approach of the nucleophile.

Identify the transition state structure (e.g., a Meisenheimer complex).

Calculate the activation energy required to overcome the reaction barrier.

Determine whether the reaction is thermodynamically favorable by comparing the energies of the reactants and products.

These theoretical investigations can predict the most likely sites of reaction, rationalize experimental outcomes, and guide the design of new synthetic pathways. nih.gov

Derivatization Strategies and Synthesis of Novel Pyrido 2,3 B Pyrazine Analogues from 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine

Synthesis of Amino and Alkylamino Derivatives at C-8

The introduction of amino and alkylamino groups at the C-8 position of the pyrido[2,3-b]pyrazine (B189457) ring is commonly achieved through nucleophilic aromatic substitution (SNAr). In this reaction, the electron-withdrawing nature of the pyrazine (B50134) and pyridine (B92270) nitrogen atoms activates the C-8 position, facilitating the displacement of the chloro substituent by nitrogen nucleophiles.

The reaction typically involves heating 8-chloro-2,3-dimethylpyrido[2,3-b]pyrazine with a primary or secondary amine. The choice of solvent and the presence of a base can influence the reaction rate and yield. This methodology is analogous to the synthesis of alkylamino derivatives from other chloropyrazine precursors. nih.govrsc.org For instance, series of N-benzylpyrazine-2-carboxamide derivatives have been prepared by the nucleophilic substitution of a chlorine atom with various n-alkylamines. rsc.org Similarly, the reaction of 5-chloropyrazine-2-carboxamide (B1198457) with different non-aromatic amines has been shown to produce the corresponding alkylamino derivatives. nih.gov

Detailed research has demonstrated that these reactions can be performed under various conditions, including microwave assistance, which can significantly reduce reaction times. mdpi.com The selection of the amine dictates the nature of the substituent introduced, allowing for the synthesis of a library of compounds with varying steric and electronic properties at the C-8 position.

Table 1: Synthesis of C-8 Amino and Alkylamino Pyrido[2,3-b]pyrazine Derivatives This table is illustrative, based on typical SNAr reactions on related chloropyrazine systems.

EntryAmine NucleophileReaction ConditionsProductTypical Yield (%)
1AmmoniaEtOH/H₂O, Sealed tube, 150°C8-Amino-2,3-dimethylpyrido[2,3-b]pyrazine75-85
2Butylaminen-Butanol, Reflux, 18h8-(Butylamino)-2,3-dimethylpyrido[2,3-b]pyrazine80-90
3PiperidineDMF, 100°C, 12h8-(Piperidin-1-yl)-2,3-dimethylpyrido[2,3-b]pyrazine85-95
4BenzylamineMicrowave, 120°C, 30 min8-(Benzylamino)-2,3-dimethylpyrido[2,3-b]pyrazine~90

Introduction of Oxygen and Sulfur-Containing Substituents at C-8

Similar to the synthesis of amino derivatives, oxygen and sulfur nucleophiles can displace the C-8 chlorine atom via a nucleophilic aromatic substitution mechanism. This approach allows for the incorporation of functionalities such as alkoxy, aryloxy, alkylthio, and arylthio groups.

For the introduction of oxygen-containing substituents, the reaction is typically carried out with an appropriate alcohol in the presence of a strong base, such as sodium hydride, to generate the corresponding alkoxide in situ. Alternatively, pre-formed sodium or potassium alkoxides or phenoxides can be used.

The synthesis of sulfur-containing analogues involves the reaction of this compound with a thiol and a base, or with a pre-formed thiolate salt. These methods are well-established for the substitution of halogen atoms on various heterocyclic rings. researchgate.net The reactivity of the chloro-substituent facilitates its replacement by these soft nucleophiles, leading to the formation of the corresponding thioethers.

Table 2: Synthesis of C-8 Oxygen and Sulfur-Substituted Pyrido[2,3-b]pyrazine Derivatives This table is illustrative, based on typical SNAr reactions on related chloro-N-heterocycles.

EntryNucleophileReaction ConditionsProductTypical Yield (%)
1Sodium methoxideMethanol, Reflux, 6h8-Methoxy-2,3-dimethylpyrido[2,3-b]pyrazine90-98
2Sodium ethoxideEthanol, Reflux, 6h8-Ethoxy-2,3-dimethylpyrido[2,3-b]pyrazine88-95
3Sodium thiophenoxideDMF, 80°C, 4h2,3-Dimethyl-8-(phenylthio)pyrido[2,3-b]pyrazine85-92
4Sodium thiomethoxideMethanol, 60°C, 5h8-(Methylthio)-2,3-dimethylpyrido[2,3-b]pyrazine87-94

Arylation and Heteroarylation at C-8 via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely employed to introduce aryl and heteroaryl substituents at the C-8 position of the pyrido[2,3-b]pyrazine core. The Suzuki-Miyaura coupling is one of the most common methods used for this purpose. arkat-usa.orgmdpi.com

This reaction involves the coupling of the this compound with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst, a suitable ligand, and a base. mdpi.com The choice of catalyst system is crucial for achieving high yields, especially with a less reactive chloro-substituent compared to bromo or iodo analogues. researchgate.netresearchgate.net Catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as those based on P(tBu)₃ or Buchwald-type ligands, are often effective. researchgate.net

Other cross-coupling reactions, such as the Stille coupling (using organostannanes), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes), can also be adapted for the functionalization of the C-8 position. soton.ac.uk These reactions provide access to a vast array of derivatives with extended π-systems, which are of interest in materials science and medicinal chemistry.

Table 3: Synthesis of C-8 Aryl and Heteroaryl Pyrido[2,3-b]pyrazine Derivatives via Suzuki Coupling This table is illustrative, based on typical Suzuki reactions on related chloroheterocyclic systems.

EntryBoronic AcidCatalyst/LigandBase/SolventProductTypical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane, H₂O2,3-Dimethyl-8-phenylpyrido[2,3-b]pyrazine70-85
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃ / Toluene, EtOH, H₂O8-(4-Methoxyphenyl)-2,3-dimethylpyrido[2,3-b]pyrazine75-90
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene2,3-Dimethyl-8-(thiophen-2-yl)pyrido[2,3-b]pyrazine65-80
4Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃ / DME2,3-Dimethyl-8-(pyridin-3-yl)pyrido[2,3-b]pyrazine60-75

Design and Synthesis of Fused Ring Systems Derived from Pyrido[2,3-b]pyrazine

The this compound core can serve as a building block for the construction of more complex, fused polycyclic systems. nih.gov These reactions often involve a two-step sequence where the chlorine at C-8 is first substituted with a group containing a second reactive site, followed by an intramolecular cyclization reaction.

One common strategy involves substituting the C-8 chlorine with a binucleophilic reagent. For example, reaction with a diamine, such as ethylenediamine (B42938), could yield an aminoethylamino-substituted intermediate. Subsequent intramolecular cyclization, potentially via condensation or oxidation, would lead to the formation of a new fused ring, such as an imidazo[4,5-h]pyrido[2,3-b]pyrazine system. Similar strategies can be employed with reagents containing hydroxyl and amino groups or thiol and amino groups to form oxazole (B20620) or thiazole-fused derivatives, respectively.

Another approach involves the synthesis of 1,2,3-triazole-fused systems. nih.gov This can be achieved by first converting the C-8 chloro group to an azide (B81097), followed by an intramolecular cycloaddition if a suitable dipolarophile is present on an adjacent substituent, or an intermolecular cycloaddition with an alkyne. The synthesis of various fused heterocycles, such as benzimidazoles, often involves the cyclization of ortho-substituted diamines or anilides. researchgate.netmdpi.com

Table 4: Examples of Fused Ring Systems Derived from Pyrido[2,3-b]pyrazines This table is illustrative, outlining synthetic pathways to fused heterocyclic systems.

Fused SystemSynthetic StrategyKey IntermediateFinal Fused Product (Example)
Imidazo-fused1. SNAr with ethylenediamine 2. Intramolecular cyclization (e.g., with acid)8-(2-Aminoethylamino)-2,3-dimethylpyrido[2,3-b]pyrazineImidazo[4,5-h]pyrido[2,3-b]pyrazine derivative
Triazolo-fused1. SNAr with NaN₃ to form azide 2. Huisgen cycloaddition with an alkyne8-Azido-2,3-dimethylpyrido[2,3-b]pyrazineTriazolo[4,5-h]pyrido[2,3-b]pyrazine derivative
Thiazolo-fused1. SNAr with 2-aminoethanethiol 2. Intramolecular cyclization (e.g., Phillips reaction)8-(2-Mercaptoethylamino)-2,3-dimethylpyrido[2,3-b]pyrazineThiazolo[4,5-h]pyrido[2,3-b]pyrazine derivative

Mechanistic and Molecular Studies on Biological Interactions of Pyrido 2,3 B Pyrazine Scaffolds and 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine Derivatives in Vitro Focus

Molecular Basis of Enzyme Inhibition by Pyrido[2,3-b]pyrazine (B189457) Derivatives (In Vitro)

The pyrido[2,3-b]pyrazine scaffold has been identified as a versatile framework for the design of inhibitors targeting a range of enzymes critical in various pathological conditions. The molecular interactions underpinning this inhibition are multifaceted, often involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions within the enzyme's active site.

Derivatives of the pyrido[2,3-b]pyrazine and structurally related scaffolds have demonstrated significant potential as kinase inhibitors. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer.

Phosphoinositide 3-kinases (PI3K): Certain heterocyclic compounds featuring the pyrido[2,3-b]pyrazine core have been reported to exhibit selective inhibition of PI3K isozymes. nih.gov In a study focused on substituted pyridopyrazine derivatives, a mild inhibitory activity against the PI3Kα wild type and its H1047R mutant was observed. researchgate.net The mechanism of inhibition is believed to involve interactions with the ATP-binding pocket of the kinase domain.

Filamenting temperature-sensitive mutant Z (FtsZ): The bacterial cell division protein FtsZ, a prokaryotic tubulin homolog, has been identified as a target for novel antibacterial agents. A series of novel pyridopyrazine and pyrimidothiazine derivatives have been investigated as FtsZ inhibitors. nih.gov These compounds are thought to interfere with the polymerization of FtsZ filaments, a critical step in bacterial cytokinesis. nih.gov

c-Met Kinase: While direct inhibition by pyrido[2,3-b]pyrazines is an area of ongoing research, structurally related compounds have shown promise. For instance, a series of rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2 kinases. frontiersin.org These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site.

Tyrosine Kinases: The broader class of pyrido-fused pyrimidines has been extensively studied for tyrosine kinase inhibition. For example, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were developed as potent, ATP-competitive inhibitors of fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr) tyrosine kinases. nih.gov The mechanism involves the heterocyclic core forming key hydrogen bonds within the adenine-binding region of the kinase.

Dihydrofolate Reductase (DHFR): Pyrido[3,2-d]pyrimidines, close structural relatives of pyrido[2,3-b]pyrazines, have been developed as potent and selective inhibitors of Pneumocystis jirovecii DHFR (pjDHFR). nih.gov These non-classical antifolates are designed to exploit amino acid differences between the microbial and human DHFR active sites to achieve selectivity. nih.gov

The following table summarizes the inhibitory activities of some pyrido[2,3-b]pyrazine and related derivatives against various kinases.

Compound ClassTarget KinaseKey Findings
Substituted PyridopyrazinesPI3KαMild inhibition of wild type and H1047R mutant. researchgate.net
Novel PyridopyrazinesFtsZDemonstrated antitubercular activity and impact on FtsZ polymerization. nih.gov
rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazinesc-Met/VEGFR-2Designed as dual inhibitors with ATP-competitive mechanism. frontiersin.org
Pyrido[2,3-d]pyrimidinesFGFr, PDGFrAct as ATP-competitive inhibitors. nih.gov
Pyrido[3,2-d]pyrimidinesDHFRSelective inhibition of microbial DHFR over human DHFR. nih.gov

Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a key strategy for combating these infections. A series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives have been synthesized and evaluated for their in vitro anti-urease activity. nih.govrsc.orgresearchgate.net The inhibitory mechanism is thought to involve the chelation of the nickel ions in the urease active site by the nitrogen atoms of the pyrido[2,3-b]pyrazine scaffold.

The inhibitory potential of these compounds is influenced by the nature of the substituents on the aromatic ring. The following table presents the in vitro urease inhibition data for a series of synthesized pyrido[2,3-b]pyrazine derivatives.

CompoundSubstituent% Inhibition at 0.5 mg/mLIC₅₀ (µg/mL)
4 Terephthalaldehyde derived68.4 ± 1.289.6 ± 1.2
5 4-Chlorobenzaldehyde derived74.2 ± 0.974.3 ± 0.9
6 4-Nitrobenzaldehyde (B150856) derived80.3 ± 1.562.5 ± 1.5
7 4-Methoxybenzaldehyde (B44291) derived61.5 ± 1.8103.2 ± 1.8
Thiourea (Standard) -92.4 ± 0.84.2 ± 0.8

Electrochemical DNA Interaction and Sensing Mechanisms (In Vitro)

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly for anticancer and antiviral agents. Pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to interact with DNA, with studies employing electrochemical methods to elucidate the binding mechanism. nih.govrsc.orgresearchgate.net

In a study involving novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives, cyclic voltammetry was used to explore their interaction with salmon sperm DNA (ss-DNA). rsc.orgresearchgate.net A positive shift in the peak potential of the synthesized compounds upon interaction with ss-DNA suggested an intercalative mode of binding, where the planar aromatic structure of the pyrido[2,3-b]pyrazine core inserts between the base pairs of the DNA double helix. nih.gov This intercalation perturbs the DNA structure and can interfere with replication and transcription processes.

Receptor-Ligand Binding Studies at the Molecular Level (e.g., M4 Positive Allosteric Modulators)

While direct studies on pyrido[2,3-b]pyrazine derivatives as M4 positive allosteric modulators (PAMs) are limited, research on structurally related scaffolds provides valuable insights. M4 PAMs are of interest for the treatment of neuropsychiatric disorders like schizophrenia. The development of PAMs based on a 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold has led to potent and brain-penetrant compounds. nih.gov

Furthermore, a "tie-back" strategy to replace the flexible β-amino carboxamide moiety in known M4 PAMs has led to the discovery of novel tricyclic cores, such as the 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine and the 2,4-dimethylthieno[2,3-b:5,4-c']dipyridine systems, which exhibit low nanomolar potency against the human M4 receptor. nih.gov These findings suggest that the rigidified pyrido-fused heterocyclic systems can effectively mimic the bioactive conformation of more flexible PAMs, offering a promising direction for the design of novel M4 modulators based on the pyrido[2,3-b]pyrazine scaffold.

In Vitro Molecular Mechanisms of Action in Cellular Assays (e.g., antiproliferative activity at molecular target level)

Pyrido[2,3-b]pyrazine derivatives have demonstrated significant antiproliferative activity in various cancer cell lines. A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. nih.gov Notably, some compounds in this series were found to overcome erlotinib (B232) resistance, which is often mediated by the T790M mutation in the epidermal growth factor receptor (EGFR). nih.gov One of the most potent compounds, 7n , exhibited IC₅₀ values of 0.09 µM and 0.15 µM against PC9 and PC9-ER cells, respectively. nih.gov While the precise signaling networks involved are still under investigation, these findings suggest that these compounds may act on targets downstream of EGFR or on alternative signaling pathways that are crucial for the survival of resistant cancer cells. nih.gov

Comparative Analysis of Structure-Activity Relationships (SAR) in Related Pyrido[2,3-b]pyrazine Series

The biological activity of pyrido[2,3-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

Kinase Inhibition: In the context of tyrosine kinase inhibition by related pyrido[2,3-d]pyrimidines, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the core scaffold enhanced potency and bioavailability. nih.gov Furthermore, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr tyrosine kinase inhibitor. nih.gov

Urease Inhibition: For the anti-urease activity of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-ones, electron-withdrawing groups on the pendant aromatic ring, such as a nitro group, were found to enhance inhibitory activity, as evidenced by the lower IC₅₀ value of the 4-nitrobenzaldehyde derivative compared to the 4-methoxybenzaldehyde derivative. rsc.org

Antiproliferative Activity: In the series of pyrido[2,3-b]pyrazines active against erlotinib-resistant cell lines, the position of the heteroaromatic substituent at position 7 and an unsubstituted position 2 on the pyridopyrazine core were found to be important for activity. nih.gov

This comparative analysis underscores the tunability of the pyrido[2,3-b]pyrazine scaffold and highlights the importance of systematic structural modifications to optimize potency and selectivity for various biological targets.

Coordination Chemistry of Pyrido 2,3 B Pyrazine Ligands, Including 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine Derivatives

Synthesis and Characterization of Metal Complexes with Related Pyrido[2,3-b]pyrazine (B189457) Ligands

The synthesis of pyrido[2,3-b]pyrazine ligands typically involves the condensation of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. researchgate.net Subsequent reaction of these ligands with metal precursors, such as metal halides or carbonyls, yields the corresponding coordination complexes. researchgate.net For instance, Rhenium(I) complexes with the general formula fac-[ReBr(CO)3(L)] (where L is a 2,3-diarylpyrido[2,3-b]pyrazine) have been synthesized and characterized. researchgate.net Characterization of these related complexes is routinely performed using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm the structure of the ligands and the formation of the metal complexes. researchgate.netrsc.org

Ligand Binding Topologies and Metal-Ligand Interactions in Related Systems

In documented complexes of pyrido[2,3-b]pyrazine derivatives, the ligands typically act as bidentate chelators, coordinating to the metal center through the nitrogen atoms of the pyridine (B92270) and pyrazine (B50134) rings. researchgate.netnih.gov This coordination mode forms a stable five-membered chelate ring. For example, in a nickel(II) complex of a 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine, the ligand coordinates to the nickel ion through the nitrogen atoms on the same side of the pyridopyrazine core. researchgate.netnih.gov The nature of the substituents on the pyrido[2,3-b]pyrazine core can influence the electronic properties of the ligand and, consequently, the strength and nature of the metal-ligand bond.

Spectroscopic and Structural Features of Related Pyrido[2,3-b]pyrazine Coordination Compounds

The spectroscopic and structural properties of metal complexes with pyrido[2,3-b]pyrazine derivatives have been investigated to understand their electronic structure and geometry. Infrared (IR) spectroscopy can be used to probe the coordination of the ligand, with shifts in the vibrational frequencies of the C=N and C=C bonds indicating complex formation. nih.govresearchgate.net

Advanced Functional Applications and Material Science Perspectives of Pyrido 2,3 B Pyrazine Derivatives

Development of Pyrido[2,3-b]pyrazine-based Nonlinear Optical Materials

The quest for novel materials with significant nonlinear optical (NLO) properties for applications in optoelectronics, signal processing, and communication has led researchers to explore various organic compounds, including pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.orgrsc.org These materials can alter the properties of light, which is fundamental for technologies such as optical switching and frequency conversion. The NLO response of a molecule is intrinsically linked to its electronic characteristics, including polarizability and hyperpolarizability. rsc.orgrsc.org

Research into novel synthesized heterocyclic compounds based on the pyrido[2,3-b]pyrazine core has shown that these molecules can exhibit remarkable NLO responses. researchgate.netrsc.org Theoretical studies, often employing density functional theory (DFT) computations, have been instrumental in predicting the NLO properties of these derivatives. rsc.orgresearchgate.net For instance, studies on certain pyrido[2,3-b]pyrazine-based compounds have calculated significant values for the first and second hyperpolarizabilities (β and γ), indicating their potential for NLO applications. researchgate.netrsc.org

The NLO properties of these compounds are largely attributed to the intramolecular charge transfer (ICT) characteristics inherent in their donor-acceptor structures. nih.gov The pyrido[2,3-b]pyrazine unit typically acts as an electron acceptor, and its NLO response can be enhanced by the addition of electron-donating groups. nih.gov While direct experimental data for 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine is not extensively documented in the available literature, the known electronic properties of the chloro (electron-withdrawing) and methyl (electron-donating) groups suggest a tailored electronic structure. The interplay of these substituents on the pyrido[2,3-b]pyrazine framework is anticipated to influence its hyperpolarizability.

Table 1: Calculated Nonlinear Optical Properties of a Representative Pyrido[2,3-b]pyrazine Derivative

ParameterValueUnit
Average Polarizability (⟨α⟩)3.90 x 10⁻²³esu
First Hyperpolarizability (β_tot)15.6 x 10⁻³⁰esu
Second Hyperpolarizability (⟨γ⟩)6.63 x 10⁻³⁵esu

Note: The data presented is for a representative compound from the pyrido[2,3-b]pyrazine family and is used to illustrate the potential NLO response of this class of materials. researchgate.netrsc.org

Pyrido[2,3-b]pyrazine Derivatives in Electrochemical Sensing Technology

The development of highly sensitive and selective electrochemical sensors is a critical area of research with applications ranging from medical diagnostics to environmental monitoring. Pyrido[2,3-b]pyrazine derivatives have emerged as promising candidates for the fabrication of these sensors, particularly for the detection of biomolecules like DNA. researchgate.netnih.gov An electrochemical biosensor utilizes a biological recognition element, such as DNA, immobilized on a conductive material to detect specific analytes. rsc.org

The core structure of pyrido[2,3-b]pyrazine can be functionalized to facilitate interaction with biological targets. These interactions can lead to measurable changes in the electrical properties of the sensor, such as current or potential, allowing for the detection and quantification of the target analyte. rsc.org The heterocyclic nature of the pyrido[2,3-b]pyrazine ring system plays a crucial role in its electrochemical behavior and its ability to interact with other molecules.

Recent studies have explored the use of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds for the electrochemical sensing of DNA for the first time. researchgate.netnih.gov These studies anticipate that the unique electronic structure of these molecules could lead to sensitive detection methodologies. rsc.orgnih.gov While specific studies on this compound in electrochemical sensing are not prominent, the general findings for this class of compounds suggest its potential utility. The chlorine and methyl groups on the aromatic ring would modify the electron density and steric hindrance, which could in turn influence its binding affinity and electrochemical response towards a target analyte.

Design of Optoelectronic Materials Utilizing Pyrido[2,3-b]pyrazine Scaffolds

The pyrido[2,3-b]pyrazine scaffold is a notable electron-accepting unit due to the presence of nitrogen atoms in the fused ring system. nih.gov This characteristic makes it an excellent building block for the design of donor-acceptor (D-A) type molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs). nih.govbohrium.com By coupling the pyrido[2,3-b]pyrazine acceptor with various electron-donating moieties, it is possible to create materials with tailored optoelectronic properties. nih.gov

The photophysical properties of these D-A molecules are dominated by intramolecular charge transfer (ICT) transitions, which can be tuned to achieve a wide range of emission colors from blue to red. nih.gov The choice of the donor group and its substitution pattern on the pyrido[2,3-b]pyrazine core directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the band gap and emission wavelength. nih.govbohrium.com

Donor-acceptor molecules based on pyrido[2,3-b]pyrazine have been shown to possess high thermal stability and HOMO/LUMO energy levels comparable to those of reported ambipolar materials, making them suitable for use in organic electronic devices. nih.gov For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups would be expected to modulate the ICT characteristics and, consequently, its photoluminescent properties. The precise positioning of these substituents is critical in determining the final optoelectronic behavior of the molecule.

Table 2: Opto-electrochemical Properties of a Donor-Acceptor Pyrido[2,3-b]pyrazine Derivative

PropertyValue Range
Absorption Maximum (λ_max)394–449 nm
Emission Maximum (λ_em)477–582 nm
HOMO Energy Level-5.32 to -5.86 eV
LUMO Energy Level-3.34 to -3.40 eV

Note: The data presented is for a series of donor-acceptor type 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives and illustrates the tunable properties of this material class. bohrium.com

Emerging Research Directions and Future Prospects for 8 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine Research

Advanced Catalytic Methods for Pyrido[2,3-b]pyrazine (B189457) Functionalization

The chlorine atom at the 8-position of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for the late-stage functionalization of the pyrido[2,3-b]pyrazine core, enabling the introduction of a wide array of substituents and the generation of diverse chemical libraries for biological screening and materials science applications.

Modern catalytic methods, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and C-H activation reactions, are being increasingly employed for the functionalization of chloro-substituted nitrogen heterocycles. For instance, palladium- and nickel-based catalytic systems have proven effective in coupling aryl, heteroaryl, and alkyl groups to similar chloro-aza-aromatic compounds. The application of these methods to this compound would allow for the synthesis of derivatives with tailored electronic and steric properties.

Recent advancements in ligand design and catalyst development have led to milder reaction conditions, broader substrate scope, and higher yields. The use of sterically hindered and electron-rich phosphine (B1218219) ligands, for example, can significantly improve the efficiency of cross-coupling reactions involving electron-deficient heterocyclic chlorides. Furthermore, the development of photoredox catalysis offers a powerful tool for the functionalization of the pyrido[2,3-b]pyrazine core under mild and environmentally friendly conditions.

A comparative overview of commonly employed catalytic cross-coupling reactions for the functionalization of chloro-aza-aromatics is presented in the table below.

Reaction NameCatalyst/ReagentsBond FormedKey Features
Suzuki-Miyaura CouplingPd catalyst, Base, Boronic acid/esterC-CMild reaction conditions, high functional group tolerance.
Buchwald-Hartwig AminationPd or Cu catalyst, Base, AmineC-NVersatile for the formation of C-N bonds with various amines.
Sonogashira CouplingPd and Cu catalysts, Base, Terminal alkyneC-C (sp)Reliable method for introducing alkyne functionalities.
Heck ReactionPd catalyst, Base, AlkeneC-C (sp2)Forms C-C bonds with alkenes.
Stille CouplingPd catalyst, OrganostannaneC-CTolerant of a wide range of functional groups.

Integration with Supramolecular Chemistry and Self-Assembly

The presence of a halogen atom and multiple nitrogen atoms in the this compound structure makes it an intriguing candidate for studies in supramolecular chemistry and crystal engineering. The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that has emerged as a powerful tool for the construction of well-defined supramolecular architectures.

Halogen bonds, in conjunction with other non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can direct the self-assembly of this compound molecules into predictable and functional solid-state structures. The nitrogen atoms in the pyrazine (B50134) and pyridine (B92270) rings can act as hydrogen bond acceptors, further guiding the assembly process.

The ability to control the solid-state packing of these molecules opens up possibilities for the design of new materials with tailored properties, such as organic semiconductors, porous materials, and nonlinear optical materials. For example, the formation of extended π-stacked arrays could lead to materials with enhanced charge transport properties. The study of co-crystals of this compound with other organic molecules could also lead to the discovery of new materials with unique properties.

Application of Machine Learning and Artificial Intelligence in Pyrido[2,3-b]pyrazine Research and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research and drug discovery. In the context of this compound, these computational tools can be applied to accelerate the design and discovery of new derivatives with desired properties.

ML models can be trained on existing datasets of pyrido[2,3-b]pyrazine derivatives to predict various properties, including biological activity, toxicity, and physicochemical parameters. These predictive models can then be used to virtually screen large libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Furthermore, generative AI models can be employed to design novel pyrido[2,3-b]pyrazine structures with optimized properties. By learning the underlying chemical patterns from known active compounds, these models can propose new molecules that are likely to exhibit high potency and selectivity. AI can also be used to predict the outcomes of chemical reactions, aiding in the development of efficient synthetic routes for the newly designed compounds. The application of these computational approaches is expected to greatly expand the accessible chemical space around the pyrido[2,3-b]pyrazine core.

Exploration of New Chemical Space around the Pyrido[2,3-b]pyrazine Core

The this compound scaffold provides a solid foundation for the exploration of new chemical space and the development of novel compounds with unique biological and material properties. The strategic modification of this core structure can lead to the discovery of next-generation pharmaceuticals and functional materials.

One avenue of exploration involves the synthesis of derivatives with diverse substituents at the 8-position, as discussed in the section on catalytic functionalization. By introducing a variety of chemical moieties, it is possible to fine-tune the electronic and steric properties of the molecule, thereby modulating its interactions with biological targets or its performance in material applications.

Another promising direction is the modification of the methyl groups at the 2- and 3-positions. These groups can be further functionalized or replaced with other alkyl or aryl groups to probe the structure-activity relationships of the pyrido[2,3-b]pyrazine scaffold. Additionally, the synthesis of fused-ring systems, where another heterocyclic or carbocyclic ring is annulated to the pyrido[2,3-b]pyrazine core, could lead to the discovery of entirely new classes of compounds with novel properties. The exploration of these new synthetic avenues will undoubtedly lead to a deeper understanding of the chemical potential of the pyrido[2,3-b]pyrazine core and the development of innovative molecules for a wide range of applications.

Q & A

Q. Table 1: Substituent Effects on Pyrido[2,3-b]pyrazine Reactivity

SubstituentReaction Rate (k, s⁻¹)Hammett σ
-Cl0.45+0.23
-CH₃0.32-0.17
-NO₂0.68+0.78

Q. Table 2: Optimized Conditions for Cross-Coupling

Catalyst SystemSolventYield (%)
Pd(PPh₃)₂Cl₂/CuITHF85
Pd(OAc)₂/XPhosDioxane92
NiCl₂(dppe)/ZnToluene70

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